molecular formula C11H11NO2 B8454803 5-(But-2-yn-1-yloxy)-3-methylpicolinaldehyde

5-(But-2-yn-1-yloxy)-3-methylpicolinaldehyde

Cat. No.: B8454803
M. Wt: 189.21 g/mol
InChI Key: FHVDMCAJCASYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(But-2-yn-1-yloxy)-3-methylpicolinaldehyde is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

5-but-2-ynoxy-3-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C11H11NO2/c1-3-4-5-14-10-6-9(2)11(8-13)12-7-10/h6-8H,5H2,1-2H3

InChI Key

FHVDMCAJCASYLX-UHFFFAOYSA-N

Canonical SMILES

CC#CCOC1=CN=C(C(=C1)C)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

OsO4 (2.5 wt. % sol. in tert-Butanol) (0.86 mL, 0.0027 mol) was added to a stirred solution of 5-(but-2-yn-1-yloxy)-3-methyl-2-vinylpyridine (5.1 g, 0.027 mol) in acetone/water (100:100 mL) at 0° C. The reaction mixture was allowed to stir for 30 min at ambient temperature. Then NaIO4 (23.2 g, 0.108 mol) was added and the reaction mixture was allowed to stir for additional 4 h at ambient temperature. The reaction mixture was diluted with ice cold water (200 mL) and extracted with EtOAc (3×200 mL). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The crude residue was purified by flash column chromatography on silica gel, eluting with 5-10% EtOAc in petroleum ether to give 5-(but-2-yn-1-yloxy)-3-methylpicolinaldehyde as an off white solid (3.6 g, 69.9%). MS m/z=189.9 [M+H]+.
[Compound]
Name
NaIO4
Quantity
23.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.86 mL
Type
catalyst
Reaction Step Three
Name
Yield
69.9%

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